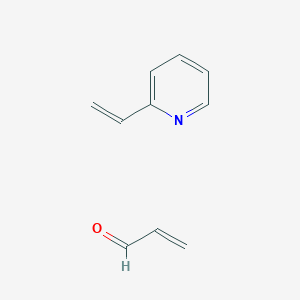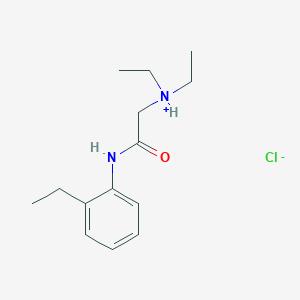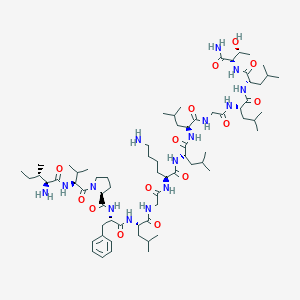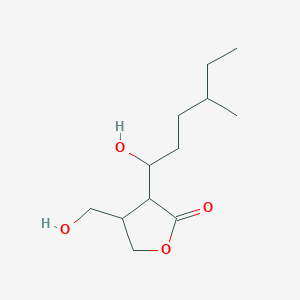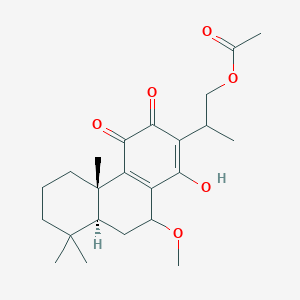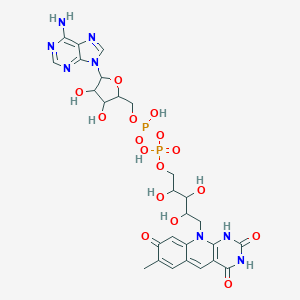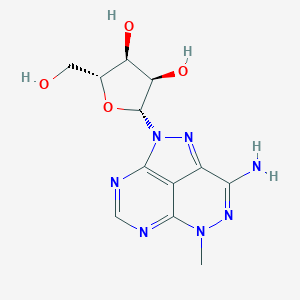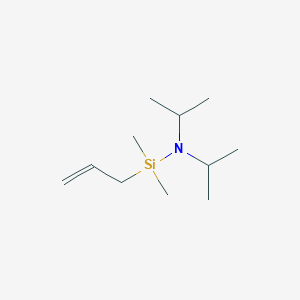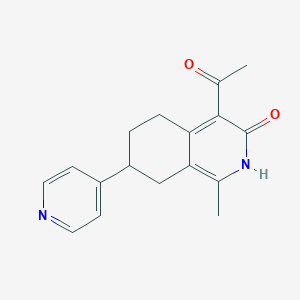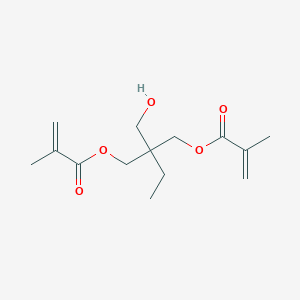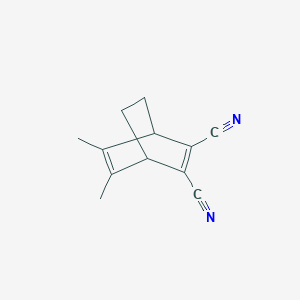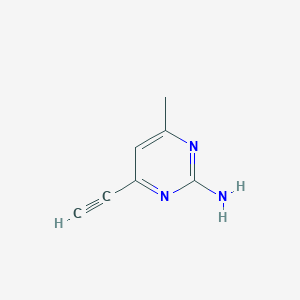
4-Ethynyl-6-methylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynyl-6-methylpyrimidin-2-amine (EMPA) is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential in various applications. EMPA is a pyrimidine derivative that contains an ethynyl group at the 4-position and a methyl group at the 6-position. This compound has been synthesized using different methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
4-Ethynyl-6-methylpyrimidin-2-amine has been shown to inhibit the activity of various kinases, including AKT, ERK, and JNK. 4-Ethynyl-6-methylpyrimidin-2-amine has also been shown to bind to G-quadruplex DNA and induce conformational changes, leading to the inhibition of telomerase activity. Additionally, 4-Ethynyl-6-methylpyrimidin-2-amine has been shown to intercalate into DNA and RNA, leading to changes in their secondary structures.
Biochemische Und Physiologische Effekte
4-Ethynyl-6-methylpyrimidin-2-amine has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. 4-Ethynyl-6-methylpyrimidin-2-amine has also been shown to have neuroprotective effects and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4-Ethynyl-6-methylpyrimidin-2-amine has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 4-Ethynyl-6-methylpyrimidin-2-amine also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 4-Ethynyl-6-methylpyrimidin-2-amine, including its potential as a therapeutic agent for cancer, neurodegenerative diseases, and inflammation. Further research is also needed to fully understand its mechanism of action and to develop more potent and selective analogs of 4-Ethynyl-6-methylpyrimidin-2-amine. Additionally, 4-Ethynyl-6-methylpyrimidin-2-amine has potential as a fluorescent probe for detecting nucleic acids, and further research is needed to optimize its properties for this application.
In conclusion, 4-Ethynyl-6-methylpyrimidin-2-amine is a promising compound for scientific research due to its potential in various applications. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 4-Ethynyl-6-methylpyrimidin-2-amine is needed to fully understand its potential in different fields of scientific research.
Wissenschaftliche Forschungsanwendungen
4-Ethynyl-6-methylpyrimidin-2-amine has shown potential in various scientific research applications, including as a fluorescent probe for detecting nucleic acids, as a kinase inhibitor for cancer treatment, and as a ligand for G-quadruplex DNA. 4-Ethynyl-6-methylpyrimidin-2-amine has also been used in the synthesis of other compounds, such as 4-Ethynyl-6-methylpyrimidin-2-amine-DA, which has potential as an anti-inflammatory agent.
Eigenschaften
CAS-Nummer |
103011-51-4 |
|---|---|
Produktname |
4-Ethynyl-6-methylpyrimidin-2-amine |
Molekularformel |
C7H7N3 |
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
4-ethynyl-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C7H7N3/c1-3-6-4-5(2)9-7(8)10-6/h1,4H,2H3,(H2,8,9,10) |
InChI-Schlüssel |
INIUVFVMRGEURW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)N)C#C |
Kanonische SMILES |
CC1=CC(=NC(=N1)N)C#C |
Synonyme |
2-Pyrimidinamine, 4-ethynyl-6-methyl- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine](/img/structure/B25383.png)
